molecular formula C8H6FN3 B13660604 3-(4-fluoro-1H-pyrazol-1-yl)pyridine

3-(4-fluoro-1H-pyrazol-1-yl)pyridine

Cat. No.: B13660604
M. Wt: 163.15 g/mol
InChI Key: AZADTZGCNQPPGW-UHFFFAOYSA-N
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Description

3-(4-fluoro-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a fluorine atom attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-1H-pyrazol-1-yl)pyridine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 4-fluoropyrazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.

    Reduction: Formation of reduced pyrazole-pyridine derivatives.

    Substitution: Formation of substituted pyrazole-pyridine derivatives with various functional groups.

Scientific Research Applications

3-(4-fluoro-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)pyridine
  • 1-(4-fluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole

Uniqueness

3-(4-fluoro-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a fluorine atom and a pyrazole-pyridine fused ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

3-(4-fluoropyrazol-1-yl)pyridine

InChI

InChI=1S/C8H6FN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H

InChI Key

AZADTZGCNQPPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)F

Origin of Product

United States

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